molecular formula C5H14ClNS B13468646 3-Amino-3-methylbutane-1-thiol hydrochloride

3-Amino-3-methylbutane-1-thiol hydrochloride

Cat. No.: B13468646
M. Wt: 155.69 g/mol
InChI Key: AXNOZAVZIVQWBZ-UHFFFAOYSA-N
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Description

3-Amino-3-methylbutane-1-thiol hydrochloride is an organic compound with the molecular formula C5H14ClNS It is a derivative of butane, featuring an amino group, a thiol group, and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-methylbutane-1-thiol hydrochloride typically involves the reaction of 3-methyl-2-butanone with ammonia and hydrogen sulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process includes steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-methylbutane-1-thiol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Amines and thiols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3-Amino-3-methylbutane-1-thiol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-methylbutane-1-thiol hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function and activity. This interaction can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-propanethiol hydrochloride
  • 6-Amino-1-hexanethiol hydrochloride
  • 8-Amino-1-octanethiol hydrochloride

Uniqueness

3-Amino-3-methylbutane-1-thiol hydrochloride is unique due to its specific structural features, such as the presence of a methyl group on the butane backbone. This structural variation can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

Molecular Formula

C5H14ClNS

Molecular Weight

155.69 g/mol

IUPAC Name

3-amino-3-methylbutane-1-thiol;hydrochloride

InChI

InChI=1S/C5H13NS.ClH/c1-5(2,6)3-4-7;/h7H,3-4,6H2,1-2H3;1H

InChI Key

AXNOZAVZIVQWBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCS)N.Cl

Origin of Product

United States

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